1-Bromo-4-methanesulfinyl-2,2-dimethylbutane
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Overview
Description
1-Bromo-4-methanesulfinyl-2,2-dimethylbutane is an organic compound with the molecular formula C7H15BrOS and a molecular weight of 227.16 g/mol . This compound is primarily used in research settings and is known for its unique structural features, which include a bromine atom and a methanesulfinyl group attached to a dimethylbutane backbone .
Preparation Methods
One common synthetic route includes the reaction of 4-methanesulfinyl-2,2-dimethylbutane with a brominating agent such as N-bromosuccinimide (NBS) under specific conditions . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity .
Chemical Reactions Analysis
1-Bromo-4-methanesulfinyl-2,2-dimethylbutane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The methanesulfinyl group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agents used.
Common reagents and conditions for these reactions include bases like sodium hydroxide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
1-Bromo-4-methanesulfinyl-2,2-dimethylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methanesulfinyl-2,2-dimethylbutane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methanesulfinyl group can undergo oxidation or reduction . These interactions can affect the compound’s reactivity and stability, influencing its overall behavior in different chemical environments .
Comparison with Similar Compounds
1-Bromo-4-methanesulfinyl-2,2-dimethylbutane can be compared to other similar compounds, such as:
1-Bromo-4-methanesulfonyl-2,2-dimethylbutane: This compound has a sulfonyl group instead of a sulfinyl group, which affects its reactivity and stability.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: This compound has a benzene ring, making it structurally different but functionally similar in some reactions.
Properties
Molecular Formula |
C7H15BrOS |
---|---|
Molecular Weight |
227.16 g/mol |
IUPAC Name |
1-bromo-2,2-dimethyl-4-methylsulfinylbutane |
InChI |
InChI=1S/C7H15BrOS/c1-7(2,6-8)4-5-10(3)9/h4-6H2,1-3H3 |
InChI Key |
FNXBBWVRSBQDCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCS(=O)C)CBr |
Origin of Product |
United States |
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